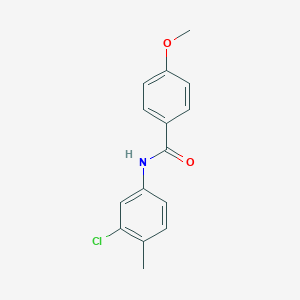

N-(3-chloro-4-methylphenyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOBUOFNOJLGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Reactants :

-

3-Chloro-4-methylaniline (1.0 equiv)

-

4-Methoxybenzoyl chloride (1.2 equiv)

-

Triethylamine (2.0 equiv, base)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

-

Conditions :

-

Stir at 0–25°C for 2–6 hours.

-

Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

-

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Temperature | Room temperature |

| Purification Method | Recrystallization (EtOH/H₂O) |

| Purity (HPLC) | >98% |

Mechanism : The base deprotonates the amine, enabling nucleophilic attack on the acyl chloride.

Stepwise Synthesis via Nitro Intermediate

This method involves sequential nitration, methoxylation, reduction, and acylation steps, adapted from protocols for structurally similar compounds.

Steps:

-

Nitration :

-

Methoxylation :

-

Reduction :

-

Acylation :

-

React the resultant amine with 4-methoxybenzoyl chloride as in Method 1.

-

Comparative Data:

| Step | Yield (%) | Key Reagents |

|---|---|---|

| Nitration | 92 | HNO₃, H₂SO₄ |

| Methoxylation | 95 | NaOMe, MeOH |

| Reduction | 83 | Fe, HCl, EtOH/H₂O |

| Final Acylation | 88 | 4-MeO-benzoyl chloride, NEt₃ |

Palladium-Catalyzed Coupling

A modern approach employs Pd-catalyzed cross-coupling to form the amide bond, as demonstrated in recent literature.

Procedure:

Optimization Table:

| Catalyst System | Solvent | Yield (%) |

|---|---|---|

| Pd(OAc)₂/XPhos | Dioxane/H₂O | 75 |

| PdCl₂(PPh₃)₂ | Toluene | 62 |

| NiCl₂(dppe) | DMF | 45 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Acylation | Short reaction time, high yield | Requires acyl chloride | 82–89 |

| Stepwise Synthesis | Scalable, uses stable intermediates | Multi-step, lower overall yield | 70–75 |

| Pd-Catalyzed Coupling | Avoids acyl chloride handling | High catalyst cost | 70–75 |

Industrial-Scale Considerations

For large-scale production, the direct acylation method is preferred due to its simplicity and efficiency. Key industrial adaptations include:

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

N-(3-chloro-4-methylphenyl)-2-methoxybenzamide

This positional isomer features a 2-methoxy group instead of 4-methoxy. Such positional changes are known to impact fluorescence properties in related benzamides, as seen in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which exhibits optimal fluorescence at pH 5 and 25°C .

4-methoxy-N-(3-methylphenyl)benzamide

Replacing the 3-chloro-4-methylphenyl group with a simpler 3-methylphenyl moiety () reduces molecular weight and lipophilicity.

Functional Group Modifications

N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide

Substituting the methoxy group with a nitro group (4-NO₂) introduces a strong electron-withdrawing group. This modification likely increases reactivity in electrophilic substitution reactions and reduces fluorescence intensity compared to methoxy analogs, as nitro groups are known fluorescence quenchers .

3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (15j)

This derivative () demonstrates the impact of bulky substituents (cyclopentyloxy) and heteroaromatic rings (pyridyl) on biological activity. Compound 15j is a potent PDE IV inhibitor, highlighting how extended hydrophobic groups enhance target binding and potency .

Stability and Physicochemical Properties

- This property affects membrane permeability and bioavailability .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamides

Biological Activity

N-(3-chloro-4-methylphenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H16ClN O2. The compound features a chloro group, a methyl group, and a methoxy group attached to a benzamide structure, which enhances its reactivity and biological activity. The synthesis typically involves several steps, including acylation reactions that yield the desired compound with high purity and yield.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Antifungal Activity : Demonstrates effectiveness against specific fungal pathogens.

- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with various molecular targets. The chloro and methoxy substituents enhance the compound's binding affinity to enzymes and receptors, potentially inhibiting their activity. Research indicates that it may act through mechanisms such as:

- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit key enzymes involved in cancer progression.

- Receptor Modulation : The compound may interact with specific receptors, altering their signaling pathways.

Case Studies and Research Findings

-

Anticancer Activity :

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values indicating potent activity against leukemia cell lines (e.g., K562) and solid tumors (e.g., MCF7) with values ranging from 5 µM to 30 µM depending on the cell line tested . -

Mechanistic Studies :

Further mechanistic studies revealed that the compound does not interfere with tubulin polymerization but may affect other cellular pathways involved in apoptosis and cell cycle regulation .

Table 2: IC50 Values Against Cancer Cell Lines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.